molecular formula C21H16N2O2S B2560880 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide CAS No. 896339-10-9

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide

Cat. No.: B2560880
CAS No.: 896339-10-9
M. Wt: 360.43
InChI Key: OZRLWNZHSZVCBL-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to a benzamide group with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide typically involves multi-step organic reactions One common approach is to start with the formation of the benzo[d]oxazole ring, followed by its attachment to a phenyl ringSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzo[d]oxazole moiety can intercalate with DNA, while the benzamide group can form hydrogen bonds with protein targets, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzo[d]oxazol-2-yl)-N-phenylaniline
  • (4-benzo[d]oxazol-2-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-yl)methanone derivatives

Uniqueness

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-26-17-6-4-5-15(13-17)20(24)22-16-11-9-14(10-12-16)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRLWNZHSZVCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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